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Introduction

AZD6738, also known as Ceralasertib, is a potent and selective oral inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA
damage response (DDR) pathway, playing a key role in cell cycle checkpoint control and DNA
repair.[3] In tumor cells with existing defects in other DDR pathways, such as those with ATM
deficiency, inhibition of ATR can lead to synthetic lethality, making it a promising therapeutic
strategy.[4][5] Humanized mouse models, which are immunodeficient mice engrafted with
human immune cells or tissues, provide a powerful in vivo platform to evaluate the efficacy and
immune-modulatory effects of anti-cancer agents like AZD6738 in a human-relevant context.

These application notes provide a comprehensive overview and detailed protocols for the
utilization of AZD6738 in humanized mouse models for preclinical anti-cancer studies.

Mechanism of Action

AZD6738 is an ATP-competitive inhibitor of the ATR serine/threonine protein kinase.[1] By
inhibiting ATR, AZD6738 prevents the phosphorylation of its downstream targets, including
CHKZ1. This abrogation of the G2/M cell cycle checkpoint leads to premature mitotic entry of
cells with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.[6] This
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mechanism is particularly effective in cancer cells with a high degree of replication stress or

deficiencies in other DNA repair pathways, such as ATM.[4][5]
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Caption: AZD6738 inhibits ATR, leading to mitotic catastrophe.

Data Presentation: In Vivo Efficacy of AZD6738
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The following tables summarize representative quantitative data from preclinical studies of

AZD6738 in mouse models. While these studies did not exclusively use humanized mice, they

provide a strong basis for dose selection and expected outcomes.

Table 1: AZD6738 Monotherapy in Xenograft Models

Cancer Mouse AZD6738 Dosing
Outcome Reference
Type Model Dose Schedule
Gastric Significant
Cancer (ATM-  Nude Mice 50 mg/kg Daily, Oral tumor growth [4]
deficient) inhibition
Colorectal ) ) Tumor growth
Nude Mice 50 mg/kg Daily, Oral o
Cancer inhibition
Table 2: AZD6738 Combination Therapy in Xenograft Models
Cancer Mouse Combinat AZD6738 Dosing Referenc
. Outcome
Type Model ion Agent Dose Schedule e
NSCLC Rapid
NSC
(ATM- Nude Mice 50 mg/kg Oral tumor [7]
119875
deficient) regression
Oral, see Tolerated
_ 12.5 mg/kg . ,
Colorectal ) Irinotecan reference with anti-
Nude Mice or 50 [3]
Cancer (20 mg/kg) for tumor
mg/kg -
schedule activity
Significantl
Solid ) Radiation Not y delayed
NSG Mice B Oral [6]
Tumors (2 Gy) specified tumor
growth

Experimental Protocols

Protocol 1: Generation of Humanized Mice with a Human Immune System

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://aacrjournals.org/mct/article/16/4/566/146118/AZD6738-A-Novel-Oral-Inhibitor-of-ATR-Induces
https://www.selleckchem.com/products/azd6738.html
https://www.selleckchem.com/products/azd6738.html
https://aacrjournals.org/cancerres/article/82/6/1140/682067/ATR-Inhibitor-AZD6738-Ceralasertib-Exerts
https://aacrjournals.org/mct/article/16/1/25/146063/Radiosensitization-by-the-ATR-Inhibitor-AZD6738
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol describes the generation of humanized mice by engrafting human CD34+

hematopoietic stem cells (HSCs) into immunodeficient mice.

Materials:

Immunodeficient mice (e.g., NOD.Cg-Prkdcscid [12rgtm1Wijl/SzJ or NSG™ mice)

Cryopreserved human CD34+ HSCs

Sterile PBS

Sublethal irradiation source (optional but recommended)

Procedure:

Preconditioning (Optional): To enhance engraftment, sublethally irradiate recipient mice (e.qg.,
100-250 cGy) 24 hours prior to HSC injection.

HSC Preparation: Thaw cryopreserved human CD34+ HSCs rapidly in a 37°C water bath.
Wash the cells with sterile PBS to remove cryoprotectant. Resuspend the cells in sterile PBS
at a concentration of 1-2 x 105 cells per 100 pL.

HSC Injection: Inject 100 pL of the cell suspension (1-2 x 105 cells) into each mouse via the
tail vein.

Engraftment Period: Allow 12-16 weeks for the human immune system to reconstitute.

Monitoring Engraftment: At 12 weeks post-injection, collect peripheral blood from the mice
and perform flow cytometry to assess the percentage of human CD45+ cells to confirm
successful engraftment.

Protocol 2: Engraftment of Patient-Derived Xenografts (PDX) in Humanized Mice

This protocol details the implantation of human tumor tissue into established humanized mice.

Materials:

Humanized mice (from Protocol 1)
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Fresh, sterile patient-derived tumor tissue

Sterile PBS or RPMI medium

Surgical instruments (scalpels, forceps)

Matrigel (optional)

Procedure:

e Tumor Tissue Preparation: On a sterile surface, mince the fresh tumor tissue into small
fragments (approximately 2-3 mms).

o Surgical Implantation: Anesthetize the humanized mouse. Make a small incision in the skin
over the flank. Create a subcutaneous pocket using blunt dissection.

o PDX Implantation: Place one tumor fragment into the subcutaneous pocket. The tumor
fragment can be mixed with Matrigel to support initial growth.

» Wound Closure: Close the incision with surgical clips or sutures.

e Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements at
least twice a week. Tumors are typically established when they reach a volume of 100-200
mms.

Protocol 3: Administration of AZD6738 and Efficacy Evaluation

This protocol outlines the treatment of tumor-bearing humanized mice with AZD6738 and the
subsequent evaluation of its anti-tumor efficacy.

Materials:

e Tumor-bearing humanized mice (from Protocol 2)

» AZDG6738 (Ceralasertib)

» Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Oral gavage needles

o Calipers

Procedure:

e Group Allocation: Once tumors reach the desired size (e.g., 150 mm3), randomize the mice
into treatment and control groups.

e Drug Preparation: Prepare AZD6738 in the appropriate vehicle at the desired concentration
(e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).

e Drug Administration: Administer AZD6738 (e.g., 50 mg/kg) or vehicle control to the
respective groups via oral gavage daily.

e Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate
tumor volume using the formula: (Length x Width2)/2.

o Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of
toxicity.

o Endpoint: Continue treatment for the planned duration (e.g., 21 days) or until tumors in the
control group reach a predetermined endpoint size. At the end of the study, euthanize the
mice and collect tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow

Experimental Workflow for AZD6738 in Humanized Mouse Models
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Caption: Workflow for testing AZD6738 in humanized mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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